2-Methoxy-N-(piperidin-4-yl)-N-propylacetamide, also known as N-(piperidin-4-yl)-N-propylacetamide, is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are extensively studied in medicinal chemistry due to their diverse biological activities, including potential applications in treating various diseases.
This compound can be synthesized through various methods, typically involving the reaction of piperidine with acetamide derivatives. It is commercially available from chemical suppliers and is used in both academic and industrial research settings.
2-Methoxy-N-(piperidin-4-yl)-N-propylacetamide is classified as an organic compound, specifically a secondary amide due to the presence of the acetamide functional group. Its structure includes a piperidine ring, which is known for its pharmacological significance.
The synthesis of 2-Methoxy-N-(piperidin-4-yl)-N-propylacetamide can be achieved through several methods:
The reaction conditions typically involve controlled temperatures and pressures to optimize yield and minimize by-products. The purification of the final product may require techniques such as recrystallization or chromatography.
The molecular formula for 2-Methoxy-N-(piperidin-4-yl)-N-propylacetamide is , with a molecular weight of approximately 184.28 g/mol. The compound features a piperidine ring substituted with a propyl group and an acetamide moiety.
2-Methoxy-N-(piperidin-4-yl)-N-propylacetamide can undergo several chemical reactions:
These reactions are typically conducted under controlled conditions to ensure specificity and yield. Catalysts may be employed to facilitate certain transformations.
The mechanism of action for 2-Methoxy-N-(piperidin-4-yl)-N-propylacetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to neurotransmitter receptors or enzymes, modulating their activity and influencing various physiological pathways.
Research indicates that piperidine derivatives can affect neurotransmission, potentially leading to therapeutic effects in neurological disorders.
The physical properties of 2-Methoxy-N-(piperidin-4-yl)-N-propylacetamide include:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C10H20N2O |
| Molecular Weight | 184.28 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
2-Methoxy-N-(piperidin-4-yl)-N-propylacetamide has several applications in scientific research:
2-Methoxy-N-(piperidin-4-yl)-N-propylacetamide represents a synthetically engineered small molecule integrating three pharmacologically significant components: a piperidine ring, an acetamide linker, and a methoxy substituent. This molecular architecture positions it as a promising scaffold for targeting enzyme classes prevalent in therapeutic areas like oncology and neurodegeneration. While the specific compound is novel, its core structural motifs are well-established in medicinal chemistry, enabling rational design based on robust structure-activity relationship (SAR) principles. The strategic incorporation of the methoxy group aims to fine-tune electronic properties, lipophilicity, and metabolic stability—critical factors influencing bioavailability and target engagement. This section systematically deconstructs the compound’s pharmacophoric elements, their historical significance, and their collective contribution to bioactivity.
The piperidine moiety—a saturated six-membered heterocycle containing one nitrogen atom—is a privileged scaffold in drug discovery due to its versatility in mimicking protein-binding pharmacophores and modulating physicochemical properties. Its conformational flexibility allows optimal spatial orientation for target binding, while its basic nitrogen facilitates salt formation (improving solubility) and critical hydrogen bonding or ionic interactions with biological targets like kinases, proteases, and G-protein-coupled receptors (GPCRs). Notable examples include the HIV protease inhibitors saquinavir and indinavir, where the piperidine ring contributes directly to binding affinity and metabolic stability [1]. The piperidin-4-yl variant, specifically present in 2-Methoxy-N-(piperidin-4-yl)-N-propylacetamide, offers distinct advantages: the nitrogen atom at position 1 and the carbon at position 4 provide anchoring points for N- and C-substitutions, enabling diverse pharmacophore extensions while maintaining a compact, three-dimensional structure conducive to membrane permeability and CNS penetration [1] [2].
The acetamide linker (–N–C(=O)–) serves as a pivotal bridge between hydrophobic/hydrophilic domains within a molecule. Its planar carbonyl group engages in hydrogen bonding with enzyme active sites (e.g., as a hydrogen bond acceptor), while the adjacent nitrogen can act as a donor. Critically, acetamide linkages enhance metabolic stability compared to ester or amide bonds by resisting enzymatic hydrolysis, thereby prolonging compound half-life in vivo. This stability is leveraged in numerous anticancer agents like ibrutinib, where an acrylamide moiety covalently binds its target [3]. In 2-Methoxy-N-(piperidin-4-yl)-N-propylacetamide, the N-propylacetamide structure (where the nitrogen is substituted with a propyl chain and attached to the piperidine’s C4 carbon) introduces steric bulk and lipophilicity. This design balances target affinity and passive diffusion across biological membranes, a principle validated in studies of phenoxy acetamide derivatives exhibiting potent antitumor and enzyme-inhibitory activities [3].
Table 1: Key Piperidine- and Acetamide-Containing Drugs and Their Therapeutic Applications
| Drug Name | Therapeutic Class | Key Structural Features | Primary Target/Mechanism |
|---|---|---|---|
| Saquinavir | Antiretroviral (HIV) | Decahydroisoquinoline (fused piperidine) | HIV-1 Protease Inhibitor |
| Ibrutinib | Anticancer (BTK inhibitor) | Acrylamide linker | Bruton's Tyrosine Kinase (Covalent Inhibitor) |
| Rolofylline | Anti-inflammatory (PDE4D) | Piperidine-4-yl core | PDE4D Inhibitor |
| EVT-2762433 | Research Compound | N-(3-chlorophenyl)acetamide + dihydroquinoline | Kinase inhibition (Research) |
Piperidine derivatives have been instrumental in the evolution of kinase inhibitor therapeutics, particularly due to their ability to occupy the hydrophobic back pocket of ATP-binding sites. The historical trajectory began with early, non-selective tyrosine kinase inhibitors (TKIs) and evolved into isoform-selective agents driven by structure-based drug design (SBDD). Computational methods like virtual high-throughput screening (vHTS) and ligand docking accelerated this process by identifying piperidine scaffolds as promising cores for optimization. A landmark example is imatinib (though not piperidine-based), which validated kinase targeting in cancer; subsequent efforts focused on improving selectivity and overcoming resistance through scaffold hopping, frequently incorporating piperidine or piperazine rings [1].
The piperidin-4-yl group emerged as particularly valuable for several reasons: (1) Its nitrogen can form critical hydrogen bonds with kinase hinge regions; (2) Its equatorial or axial substituents project into specificity pockets (e.g., the DFG-out pocket in BCR-ABL); and (3) Its conformational rigidity reduces entropy penalties upon binding. For instance, PDE4 inhibitors like rolipram and roflumilast feature substituted piperidine/piperazine rings that interact with conserved glutamine and metal-ion residues within PDE catalytic domains, demonstrating nanomolar potency [2]. Computational studies reveal that protonation of the piperidine nitrogen at physiological pH enhances ionic interactions with phosphorylated serine/threonine residues in kinases, further stabilizing inhibitor-enzyme complexes. The success of vHTS in identifying potent piperidine-containing kinase inhibitors—such as the 35% hit rate for tyrosine phosphatase-1B inhibitors versus 0.021% for traditional HTS—underscores the scaffold’s privileged status [1]. 2-Methoxy-N-(piperidin-4-yl)-N-propylacetamide extends this lineage, with its N-propylacetamide chain potentially mimicking adenine-binding motifs or allosteric modulator conformations observed in PDE4D or ClpP agonists like SL44 [2] [4].
Table 2: Evolution of Piperidine-Based Kinase-Targeted Therapeutics
| Era | Representative Agents | Key Advances | Limitations Addressed |
|---|---|---|---|
| Early 2000s | Imatinib analogs | Proof-of-concept for kinase inhibition in CML | Selectivity, solubility |
| Mid 2000s | Dasatinib, Nilotinib | Overcoming imatinib resistance; improved potency | Off-target toxicity |
| 2010s | PI3Kδ/γ inhibitors (e.g., Idelalisib analogs) | Isoform selectivity via hinge pocket engineering | Immune-related adverse events |
| 2020s | Allosteric modulators (e.g., PDE4D, ClpP agonists) | Targeting regulatory domains; reduced toxicity | Compensatory pathway activation |
The methoxy group (–OCH₃) in 2-Methoxy-N-(piperidin-4-yl)-N-propylacetamide is not a passive spacer but a strategic modulator of molecular interactions and pharmacokinetics. Its introduction primarily influences three key parameters:
Electronic Effects & Binding Affinity: The methoxy group’s electron-donating character (+I effect) subtly increases electron density on adjacent atoms, potentially enhancing hydrogen-bond acceptor strength or dipole-dipole interactions with target proteins. In PDE4 inhibitors, for example, methoxy substitutions on aryl rings improve stacking within hydrophobic Q pockets (e.g., Q1/Q2 subpockets), contributing to selectivity between PDE4 subtypes [2]. Similarly, in quinoline-based acetamides like EVT-2762433, alkoxy groups fine-tune π-π interactions or van der Waals contacts with kinase catalytic residues [5].
Lipophilicity & Membrane Permeability: Methoxy groups exhibit a balanced lipophilicity profile (π ≈ −0.02 for OCH₃). While moderately hydrophobic, they are less destabilizing than larger alkyl groups (e.g., ethoxy or propoxy). This modest lipophilicity boosts passive diffusion across cellular membranes—critical for intracellular targets like HsClpP proteases or cytoplasmic kinases—without excessively impairing aqueous solubility. This balance is evident in the optimization of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives, where smaller alkoxy groups improved cellular uptake relative to bulky substituents [4].
Metabolic Stability: Compared to methyl, hydroxyl, or halogen substituents, the methoxy group demonstrates superior resistance to oxidative metabolism by cytochrome P450 enzymes. It acts as a metabolic blocker when placed on aromatic systems, slowing hydroxylation and subsequent phase II conjugation. This prolongs compound half-life and reduces the formation of reactive metabolites—an advantage observed in roflumilast analogs, where methoxy variants showed enhanced microsomal stability over hydroxy derivatives [2]. Computational models (e.g., QSAR for hepatotoxicity) further indicate that methoxy groups lower toxicity risks associated with bioactivation, making them favorable for chronic indications like neurodegeneration or oncology [3].
In 2-Methoxy-N-(piperidin-4-yl)-N-propylacetamide, the methoxy unit is attached to the acetamide’s acetyl carbon. This positioning may sterically shield the adjacent carbonyl from nucleophilic attack (e.g., by esterases), while its electron donation could marginally reduce the carbonyl’s electrophilicity, further stabilizing the molecule against hydrolytic degradation—a common liability in ester- and amide-rich therapeutics.
Table 3: Impact of Substituents on Key Drug Properties
| Substituent | Lipophilicity (log P contribution) | Electronic Effect | Metabolic Vulnerability | Target Binding Influence |
|---|---|---|---|---|
| –OCH₃ (Methoxy) | +0.12 (moderate increase) | Strong +I donor | Low (Resists CYP oxidation) | Enhances H-bonding; hydrophobic contact |
| –OH (Hydroxy) | -0.44 (decrease) | Moderate +I donor | High (Rapid glucuronidation) | Strong H-bond donor/acceptor |
| –F (Fluoro) | +0.15 (slight increase) | Strong -I acceptor | Low to Moderate | Electrostatic/steric effects |
| –CH₃ (Methyl) | +0.56 (increase) | Weak +I donor | Moderate (CYP oxidation possible) | Hydrophobic contact only |
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9